4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole
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Overview
Description
4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains two benzoxadiazole moieties linked by a diazepane ring, which is further substituted with sulfonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole moieties, which are then linked through a diazepane ring. The sulfonyl groups are introduced via sulfonation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and diazepane derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzoxadiazole moieties or the diazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenated compounds, amines, or other nucleophiles; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxadiazole derivatives.
Scientific Research Applications
4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moieties, which exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or a drug delivery agent.
Mechanism of Action
The mechanism of action of 4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups and diazepane ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-phenethyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole
- N-[4-(2,1,3-benzoxadiazol-4-ylsulfonylamino)phenyl]sulfonylbenzamide
- 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1-piperazinylmethanone
Uniqueness
4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole stands out due to its dual benzoxadiazole moieties and the presence of a diazepane ring. These structural features confer unique chemical and physical properties, such as enhanced fluorescence and specific binding capabilities, making it distinct from other similar compounds .
Properties
Molecular Formula |
C17H16N6O6S2 |
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Molecular Weight |
464.5g/mol |
IUPAC Name |
4-[[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H16N6O6S2/c24-30(25,14-6-1-4-12-16(14)20-28-18-12)22-8-3-9-23(11-10-22)31(26,27)15-7-2-5-13-17(15)21-29-19-13/h1-2,4-7H,3,8-11H2 |
InChI Key |
FDWHLQYELYQVSK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=CC=CC5=NON=C54 |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=CC=CC5=NON=C54 |
Origin of Product |
United States |
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